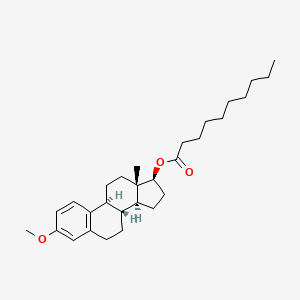

3,17beta-Estradiol-3-methylether-17-decanoate

Übersicht

Beschreibung

3,17beta-Estradiol-3-methylether-17-decanoate is a synthetic estrogen compound derived from estradiol, a natural hormone crucial for regulating the female reproductive system. This compound has been widely used in medical, environmental, and industrial research.

Vorbereitungsmethoden

The synthesis of 3,17beta-Estradiol-3-methylether-17-decanoate involves several steps. The starting material, estradiol, undergoes methylation at the 3-position to form 3-methylestradiol. This intermediate is then esterified with decanoic acid to yield the final product . The reaction conditions typically involve the use of catalysts and solvents such as dichloromethane, ether, ethyl acetate, and methanol . Industrial production methods follow similar synthetic routes but are optimized for large-scale production.

Analyse Chemischer Reaktionen

3,17beta-Estradiol-3-methylether-17-decanoate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.

Wissenschaftliche Forschungsanwendungen

3,17beta-Estradiol-3-methylether-17-decanoate has a wide range of scientific research applications:

Chemistry: It is used as a reference material in analytical chemistry for the development of detection methods.

Biology: The compound is used in studies related to hormone regulation and endocrine disruption.

Medicine: It serves as a model compound for studying estrogenic activity and its effects on various biological systems.

Industry: The compound is used in the development of new materials and chemical processes

Wirkmechanismus

3,17beta-Estradiol-3-methylether-17-decanoate exerts its effects by binding to estrogen receptors in target cells. This binding activates the estrogen receptor complex, which then interacts with specific DNA sequences to regulate gene expression. The molecular targets include various genes involved in cell growth, differentiation, and metabolism .

Vergleich Mit ähnlichen Verbindungen

3,17beta-Estradiol-3-methylether-17-decanoate is unique due to its specific ester and ether modifications, which enhance its stability and bioavailability compared to other estradiol derivatives. Similar compounds include:

Estradiol: The parent hormone with similar estrogenic activity but lower stability.

Estradiol valerate: Another ester derivative with different pharmacokinetic properties.

Estradiol benzoate: A commonly used ester with a shorter duration of action.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

3,17beta-Estradiol-3-methylether-17-decanoate (commonly referred to as 3,17β-EMED) is a synthetic derivative of estradiol, a principal estrogen hormone in humans. This compound features a methylether group at the 3-position and a decanoate ester at the 17-position, resulting in a molecular formula of C29H44O3 and a molecular weight of approximately 440.66 g/mol. The structural modifications enhance its lipophilicity, which may influence its pharmacokinetic properties and biological activity.

3,17β-EMED exerts its biological effects primarily through binding to estrogen receptors (ERs), specifically ERα and ERβ. Upon binding, the estrogen receptor complex undergoes conformational changes that enable it to interact with specific DNA sequences, regulating gene expression related to various physiological processes, including:

- Reproductive functions

- Bone density maintenance

- Cardiovascular health

The unique structure of 3,17β-EMED may confer specific pharmacological properties compared to natural estradiol, potentially enhancing its efficacy or altering its side effect profile.

Pharmacological Properties

The pharmacological properties of 3,17β-EMED include:

- Increased Stability : The esterification at the 17-position improves metabolic stability compared to unmodified estradiol.

- Selective Estrogen Receptor Modulation : Preliminary studies suggest that it may act as a selective estrogen receptor modulator (SERM), providing therapeutic benefits with potentially reduced side effects compared to traditional estrogens.

Comparative Analysis with Other Estrogens

| Compound | Molecular Formula | Key Features | Stability |

|---|---|---|---|

| Estradiol | C18H24O2 | Natural hormone; lower stability | Moderate |

| Estradiol valerate | C23H32O3 | Ester derivative; longer action | High |

| Estradiol benzoate | C23H28O3 | Commonly used ester; shorter duration | Moderate |

| This compound | C29H44O3 | Enhanced lipophilicity; potential SERM | High |

Binding Affinity and Biological Effects

Research indicates that 3,17β-EMED exhibits significant binding affinity for estrogen receptors. In vitro studies have demonstrated that this compound can activate ER-mediated transcription in various cell lines, suggesting its potential utility in hormone replacement therapies and as a research tool for studying estrogenic activity.

- Study on Binding Affinity : A study measured the binding affinity of 3,17β-EMED to ERα and ERβ using competitive radiolabeled assays. Results indicated a higher affinity for ERβ compared to ERα, suggesting potential tissue-selective effects.

- Effects on Gene Expression : In cellular models, treatment with 3,17β-EMED resulted in upregulation of genes involved in cell proliferation and differentiation, consistent with estrogenic activity.

Metabolic Pathways

The metabolism of 3,17β-EMED has been investigated using radiolabeled compounds in human subjects. Studies show that after administration, significant portions of the compound are metabolized into active metabolites that retain estrogenic activity. Notably:

Eigenschaften

IUPAC Name |

[(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44O3/c1-4-5-6-7-8-9-10-11-28(30)32-27-17-16-26-25-14-12-21-20-22(31-3)13-15-23(21)24(25)18-19-29(26,27)2/h13,15,20,24-27H,4-12,14,16-19H2,1-3H3/t24-,25-,26+,27+,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXXNFLRIRGXPDQ-GVGNIZHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675883 | |

| Record name | (17beta)-3-Methoxyestra-1,3,5(10)-trien-17-yl decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1042947-85-2 | |

| Record name | 3,17beta-Estradiol-3-methylether-17-decanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1042947852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (17beta)-3-Methoxyestra-1,3,5(10)-trien-17-yl decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,17.BETA.-ESTRADIOL-3-METHYLETHER-17-DECANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T9JZF6S7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.